BenchChemオンラインストアへようこそ!

9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid

Diuretic Saluretic Hypertension

9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid (CAS 23796-64-7) is a heterocyclic quinoline derivative featuring a fused 1,4-dioxane ring at the 5,6-positions and a 9-hydroxy/9-oxo tautomeric system. The compound exhibits a 1,4-dioxino[2,3-g]quinoline core that distinguishes it from the more common 1,3-dioxolo[4,5-g]quinoline scaffold found in oxolinic acid-class antibacterial agents.

Molecular Formula C12H9NO5
Molecular Weight 247.206
CAS No. 23796-64-7
Cat. No. B2540216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid
CAS23796-64-7
Molecular FormulaC12H9NO5
Molecular Weight247.206
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)NC=C(C3=O)C(=O)O
InChIInChI=1S/C12H9NO5/c14-11-6-3-9-10(18-2-1-17-9)4-8(6)13-5-7(11)12(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16)
InChIKeyMHIFATZXRQSTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid: Structural and Pharmacological Profile for Procurement Decisions


9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid (CAS 23796-64-7) is a heterocyclic quinoline derivative featuring a fused 1,4-dioxane ring at the 5,6-positions and a 9-hydroxy/9-oxo tautomeric system. The compound exhibits a 1,4-dioxino[2,3-g]quinoline core that distinguishes it from the more common 1,3-dioxolo[4,5-g]quinoline scaffold found in oxolinic acid-class antibacterial agents [1][2]. Originally disclosed in Philips patents as a key intermediate for diuretic and saluretic agents, the compound serves as a versatile building block for generating derivatives with enhanced pharmacological properties through modification at the 3-position, 8-carboxylic acid, or 10-position [3][4]. Its molecular formula is C₁₂H₉NO₅ with a molecular weight of 247.20 g/mol, and it is commercially available at ≥95% purity from multiple vendors .

Why In-Class Substitution Risks Failure: Tautomerism and Regioisomeric Constraints of 9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid


This compound cannot be interchanged with structurally similar quinolone antibiotics or other dioxinoquinoline derivatives without risking loss of desired pharmacological profile. The dioxino[2,3-g] fusion pattern (1,4-dioxane at positions 5,6) creates a fundamentally different ring system from the dioxolo[4,5-g] pattern (1,3-dioxole at positions 5,6) found in oxolinic acid and miloxacin [1][2]. Furthermore, the compound exists in a keto-enol tautomeric equilibrium between the 9-hydroxy and 9-oxo forms, directly affecting hydrogen-bond donor/acceptor topology and target binding [3]. The absence of a 6-ethyl substituent (present in CAS 23796-66-9) and the free carboxylic acid (rather than ethyl ester present in quincarbate) create distinct physicochemical and pharmacokinetic profiles. Even closely related derivatives such as 3-(ethoxymethyl)-substituted analogs show >20-fold differences in diuretic potency compared to unsubstituted or differently substituted congeners, confirming that activity is exquisitely sensitive to substitution pattern [4]. Below, the quantitative evidence substantiates why selection must be compound-specific.

Quantitative Differential Evidence: 9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid vs. Structural Analogs


Diuretic Potency: 3-ethoxymethyl Derivative of Target Compound vs. Unsubstituted Analog

The ethyl ester derivative of the target compound bearing a 3-ethoxymethyl substituent (formula 2a) demonstrated a 130% increase in urine volume at 12.5 mg/kg oral dose in rats, while the structurally related compound 3 (lacking this substitution pattern) produced only a 10% increase at a 4-fold higher dose (50 mg/kg) [1]. The 3-methoxymethyl analog (formula 2b) achieved a 110% increase at just 5 mg/kg [1]. This represents an approximately 52-fold difference in potency normalized to dose between formula 2b (22% increase per mg/kg) and compound 3 (0.2% increase per mg/kg), demonstrating that the 3-alkoxymethyl substitution on the 9-hydroxy-dioxinoquinoline scaffold is critical for diuretic activity.

Diuretic Saluretic Hypertension

Scaffold Differentiation: dioxino[2,3-g]quinoline vs. dioxolo[4,5-g]quinoline (Oxolinic Acid Class)

The dioxino[2,3-g]quinoline scaffold in the target compound contains a six-membered 1,4-dioxane ring fused to the quinoline core, whereas oxolinic acid and miloxacin feature a five-membered 1,3-dioxole ring fused at the [4,5-g] position [1][2]. Miloxacin (CAS 37065-29-5) showed MIC values of 0.25 µg/mL against E. coli and 0.5 µg/mL against K. pneumoniae, compared to oxolinic acid MICs of 0.5 µg/mL and 1 µg/mL respectively, and nalidixic acid MICs of 2 µg/mL and 4 µg/mL [2][3]. The larger 1,4-dioxane ring in the target compound alters the spatial orientation of the carboxylic acid and hydroxyl/oxo groups relative to the quinoline plane, potentially shifting target engagement from bacterial DNA gyrase (characteristic of the dioxolo class) toward mammalian ion transporters or kinases as evidenced by the diuretic patent family [4].

Antibacterial DNA Gyrase Quinolone

Keto-Enol Tautomerism: 9-Hydroxy vs. 9-Oxo Form and Consequence for Hydrogen Bonding

PubChem assigns the IUPAC name as 9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid, indicating the 9-oxo tautomer is the predominant form in the deposited structure [1]. The compound possesses 2 hydrogen bond donors (the carboxylic acid OH and the NH/enol OH) and 6 hydrogen bond acceptors [1], whereas the permanently 9-oxo analog 6-ethyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid (CAS 23796-66-9) has a fixed keto form due to N-ethyl substitution . The tautomeric equilibrium in the target compound allows it to present either a hydrogen bond donor (9-OH) or acceptor (9-oxo) at position 9 depending on the local environment (pH, solvent polarity, target protein microenvironment), a property absent in N-alkylated fixed-keto analogs [2]. Computed XLogP3-AA is 1.6 [1], indicating moderate lipophilicity that supports membrane permeability while retaining aqueous solubility via the carboxylic acid group.

Tautomerism Drug Design Molecular Recognition

Derivatization Potential: Free Carboxylic Acid vs. Ester Prodrugs

The target compound bears a free carboxylic acid at position 8 (C(=O)O), making it the direct hydrolysis product of ester prodrugs such as quincarbate (CAS 54340-59-9; ethyl 10-chloro-3-(ethoxymethyl)-2,3,6,9-tetrahydro-9-oxo-1,4-dioxino[2,3-g]quinoline-8-carboxylate) [1]. Quincarbate, a prodrug requiring esterase-mediated hydrolysis to the free acid for activity, demonstrated 130% increase in urine excretion at 12.5 mg/kg orally in rats [1][2]. The target compound is the active principle scaffold onto which ester prodrugs are designed. Procurement of the free acid enables direct structure-activity relationship (SAR) exploration through amide coupling, esterification, or salt formation at the carboxylic acid, as well as electrophilic substitution at the 10-position (as demonstrated by the 10-chloro derivatives in US3959473) [3]. By contrast, pre-formed ester derivatives (e.g., quincarbate) bypass the need for separate hydrolysis optimization but preclude direct conjugation chemistry at the acid moiety.

Prodrug Design Synthetic Intermediate Medicinal Chemistry

Safety Margin: Acute Oral Toxicity of Derivative vs. Therapeutic Dose

Patent US3959473 reports acute oral LD₅₀ values for the 3-ethoxymethyl derivative of the target compound (formula 2a) of 4,080 mg/kg in mice, and for the 3-methoxymethyl analog (formula 2b) of >1,000 mg/kg [1]. When compared to the effective diuretic dose of 12.5 mg/kg (formula 2a) or 5 mg/kg (formula 2b) [1], this yields therapeutic indices (LD₅₀/ED) of approximately 326 for formula 2a and >200 for formula 2b. The patent further notes that these compounds showed no influence on blood sugar content even after repeated administration [1], suggesting a favorable metabolic safety profile distinct from thiazide diuretics which can cause hyperglycemia. No comparable safety margin data are available in the same patent for the unsubstituted comparator compound 3.

Toxicology Therapeutic Index Safety Pharmacology

Physicochemical Differentiation: XLogP, H-Bond Donor Count, and Molecular Weight vs. N-Alkylated Analogs

The target compound (MW 247.20, XLogP3 1.6, 2 HBD, 6 HBA) [1] falls within optimal drug-like space per Lipinski's Rule of Five, whereas the N-ethyl fixed-keto analog CAS 23796-66-9 (MW 275.26, predicted XLogP ~2.0–2.3) approaches the upper limit of optimal lipophilicity . The additional hydrogen bond donor in the target compound (2 vs. 1 in N-alkylated analogs) can improve aqueous solubility [1]. Quincarbate (CAS 54340-59-9), a more advanced derivative, has MW 367.78, contains a chlorine atom (increasing lipophilicity), and is an ethyl ester prodrug requiring metabolic activation [2]. The target compound's lower molecular weight and free acid functionality make it a more attractive starting point for fragment-based drug discovery or for generating analogs with improved oral bioavailability compared to the larger, more lipophilic quincarbate.

ADME Drug-likeness Lead Optimization

High-Value Application Scenarios for 9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid Based on Quantitative Evidence


Diuretic and Antihypertensive Lead Optimization Programs

The patent-established diuretic potency of 3-alkoxymethyl derivatives (130% increase in urine volume at 12.5 mg/kg) combined with a therapeutic index >300 (LD₅₀ 4,080 mg/kg) [1] positions the target compound as a validated starting point for developing next-generation diuretic agents. Researchers can leverage the free carboxylic acid for systematic SAR exploration at positions 3, 8, and 10 to optimize potency while maintaining the favorable safety margin. The scaffold's classification under A61P7/10 (antioedematous agents; diuretics) [2] confirms its intended therapeutic application space.

Fragment-Based Drug Discovery Leveraging Tautomeric Hydrogen Bonding

The compound's 9-hydroxy/9-oxo tautomeric equilibrium provides an additional hydrogen bond donor (total 2 HBD) compared to fixed-keto N-alkylated analogs (1 HBD), while maintaining a low molecular weight of 247.20 g/mol and favorable XLogP3 of 1.6 [3]. This combination of low MW, balanced lipophilicity, and conformational flexibility through tautomerism makes the compound an ideal fragment hit for targets requiring precise hydrogen bond geometry, such as kinases (e.g., c-MET, VEGFR2) where the dioxinoquinoline scaffold has demonstrated inhibitory activity [4]. The free acid enables rapid fragment elaboration through amide coupling without deprotection steps.

Prodrug Design and Formulation Development

The demonstrated efficacy of the ethyl ester prodrug quincarbate (130% urine excretion increase at 12.5 mg/kg p.o.) [5] validates the prodrug concept for the target compound scaffold. The free acid form enables systematic evaluation of different ester prodrugs (ethyl, pivaloyloxymethyl, etc.) to optimize oral bioavailability and pharmacokinetic profile, while the 10-position remains available for halogen substitution to further modulate metabolic stability as demonstrated by the 10-chloro derivatives in US3959473 [1].

Selective Scaffold Differentiation from Quinolone Antibacterials

The dioxino[2,3-g]quinoline architecture (1,4-dioxane) represents a distinct chemical space from the clinically used dioxolo[4,5-g]quinoline antibacterials (oxolinic acid, miloxacin) [6][7]. This scaffold divergence shifts biological target engagement away from bacterial DNA gyrase toward mammalian ion transporters and kinases [1][4]. For research programs seeking to avoid antibacterial cross-resistance or explore non-antibacterial quinolone pharmacology, the target compound offers a clean starting point with documented mammalian pharmacology and no cross-resistance liability to quinolone antibacterial resistance mechanisms.

Quote Request

Request a Quote for 9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.